molecular formula C22H34N4O3 B2529686 tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate CAS No. 2319635-63-5

tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate

Cat. No.: B2529686
CAS No.: 2319635-63-5
M. Wt: 402.539
InChI Key: ITMQBIBIPFZBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic 8-azabicyclo[3.2.1]octane core fused with a piperidine ring via a ketone linker. The 3-(1H-pyrazol-1-yl) substituent on the bicyclic system and the tert-butyl carboxylate group on the piperidine ring distinguish its structure. Crystallographic tools like SHELX programs (e.g., SHELXL) are critical for resolving such complex structures, as highlighted in .

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-22(2,3)29-21(28)24-11-7-16(8-12-24)13-20(27)26-17-5-6-18(26)15-19(14-17)25-10-4-9-23-25/h4,9-10,16-19H,5-8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMQBIBIPFZBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethyl}piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole and piperidine rings serve as critical sites for nucleophilic substitution. For example, halogenated derivatives undergo cyanation under palladium catalysis:

Reaction Conditions Yield Product
Bromopyrazole → Cyanopyrazoletert-Butanol/water, Pd(PPh₃)₄, K₄[Fe(CN)₆], DBU, 90°C, 16 h 84.85%tert-Butyl 4-(4-cyanopyrazol-1-yl)piperidine-1-carboxylate

This reaction demonstrates the compound’s compatibility with transition metal-catalyzed cross-coupling, enabling functional group diversification.

Cyclization and Ring Formation

The bicyclo[3.2.1]octane system is synthesized via intramolecular cyclization. Key steps include:

  • Formation of the 8-azabicyclo[3.2.1]octane core : Acid- or base-catalyzed cyclization of precursor amines, often involving intermediates like tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .

  • Stereochemical control : Endo-configured bicyclic derivatives (e.g., ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane) exhibit enhanced stability and bioactivity compared to exo-diastereomers .

Oxidation and Reduction

  • Oxidation : The ketone group at the 2-oxo position can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄), though this is rarely employed due to competing side reactions.

  • Reduction : Selective reduction of the amide carbonyl to an alcohol is achievable using LiAlH₄, but this risks over-reduction of the pyrazole ring .

Sulfonamide Formation

Introduction of sulfonamide groups enhances pharmacological properties:

Reagent Conditions Result
Sulfonyl chloridesDCM, pyridine, 0°C → RTPyrazole-azabicyclo[3.2.1]octane sulfonamides (e.g., ARN19689)

Structural Modifications and SAR Insights

Modifications to the pyrazole and bicyclic moieties significantly impact biological activity:

Modification Effect on NAAA Inhibition (IC₅₀) Key Insight
Endo-ethoxymethyl group0.042 μM Enhances binding affinity via hydrophobic interactions
Replacement of ether linkerLoss of activity Oxygen linker critical for maintaining conformational stability
Para-methyl phenoxy group0.655 μM Improves metabolic stability without steric hindrance

Stability and Degradation Pathways

  • Hydrolysis : The tert-butyl carbamate group is susceptible to acidic hydrolysis (e.g., TFA in DCM), yielding free piperidine intermediates .

  • Thermal stability : Decomposition occurs above 200°C, with fragmentation of the bicyclo[3.2.1]octane system observed via TGA .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Outcome
Nucleophilic substitutionNaH, DMF, 100°C Efficient pyrazole-piperidine coupling (yield: 45–77%)
Palladium-catalyzed cyanationPd(PPh₃)₄, K₄[Fe(CN)₆], DBU High-yield introduction of nitrile groups
Sulfonamide formationSulfonyl chlorides, pyridine Enhanced inhibitory potency in NAAA-targeted derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a piperidine ring, a pyrazole moiety, and a tert-butyl group, which contribute to its lipophilicity and potential biological activity. The molecular formula is C20H30N4O3C_{20}H_{30}N_{4}O_{3} with a molecular weight of approximately 378.48 g/mol.

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of piperidine have been found to inhibit tumor growth in various cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent.

Case Study: Crizotinib Analogs

A study highlighted the synthesis of related compounds that serve as intermediates in the production of crizotinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The synthesis involved multiple steps, confirming the structural integrity of the target compound through techniques such as mass spectrometry and NMR spectroscopy .

Neurological Research

The unique structure of this compound suggests potential applications in neurological research. Its ability to interact with neurotransmitter receptors may provide insights into treatments for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that piperidine derivatives can protect neuronal cells from oxidative stress, indicating that this compound may possess neuroprotective properties worth investigating further .

Synthetic Applications

The synthesis of this compound can be achieved through various synthetic routes, making it a valuable intermediate in organic synthesis.

Table 1: Synthetic Methods for Tert-butyl 4-{2-oxo...}

MethodologyDescriptionYield (%)
Multi-step synthesisInvolves the use of tert-butyl piperidine derivatives as starting materials49.9
Cyclization reactionsFormation of cyclic structures through condensation reactionsVaries
Functional group modificationsIntroduction of functional groups to enhance biological activityVaries

Pharmacological Insights

The pharmacological profile of tert-butyl 4-{2-oxo...} suggests it may act on multiple biological targets, including enzymes involved in metabolic pathways and receptors associated with neurotransmission.

Potential Mechanisms of Action

Research indicates that compounds with similar structures can modulate enzyme activity or receptor binding, leading to therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives:

Compound Core Structure Key Substituents Therapeutic/Functional Application Patent/Study Reference
tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate 8-azabicyclo[3.2.1]octane 3-(1H-pyrazol-1-yl), piperidine-tert-butyl Inferred: Neurological modulation N/A
Sulfonyl urea derivatives of azabicyclo[3.3.0]octane azabicyclo[3.3.0]octane Sulfonyl urea groups Diabetes mellitus treatment 2020 Indian Patent
8-azabicyclo[3.2.1]oct-2-ene/octane derivatives 8-azabicyclo[3.2.1]octane Variable (e.g., aryl, alkyl) Nicotinic acetylcholine receptor ligands 1998 International Patent
8-azabicyclo[3.2.1]octane derivatives with heteroatom substitutions 8-azabicyclo[3.2.1]octane Thia/oxa-bicyclo[3.3.1]nonane Insecticidal activity 1998 PCT Application

Key Structural and Functional Insights:

Core Bicyclic System: The 8-azabicyclo[3.2.1]octane core (vs. azabicyclo[3.3.0]octane in diabetes drugs) confers distinct conformational rigidity, influencing receptor binding. The [3.2.1] system’s compact geometry may enhance selectivity for neurological targets, as seen in nicotinic receptor ligands . In contrast, azabicyclo[3.3.0]octane derivatives (e.g., sulfonyl ureas) prioritize metabolic applications, likely due to improved solubility and sulfonyl urea’s known role in insulin secretion .

Substituent Effects :

  • The 3-(1H-pyrazol-1-yl) group in the target compound may enhance binding to receptors requiring aromatic stacking or hydrogen bonding, similar to pyrazole-containing kinase inhibitors. This contrasts with sulfonyl urea moieties, which directly engage pancreatic β-cells .
  • The tert-butyl carboxylate on piperidine likely improves metabolic stability and bioavailability, a strategy employed in prodrug designs.

Functional Diversity: Minor structural changes drastically alter applications. For instance, replacing pyrazole with thia/oxa-heterocycles shifts activity from neurological to insecticidal . Nicotinic receptor ligands () lack the piperidine-tert-butyl group, suggesting the target compound’s piperidine moiety could modulate blood-brain barrier penetration .

Research Findings and Implications

  • Patent Trends : Older patents (1998) focus on insecticidal and neurological applications, while newer filings (2020) explore metabolic disorders, indicating evolving therapeutic priorities .
  • Structural Insights : The target compound’s hybrid structure (pyrazole + piperidine) may bridge neurological and metabolic applications, though empirical data are needed.
  • Synthesis Challenges : Crystallographic refinement tools like SHELXL are indispensable for resolving such complex bicyclic systems, ensuring accurate structure-activity relationship studies .

Biological Activity

Tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme plays a significant role in the metabolism of endocannabinoids, which are critical in various physiological processes including pain and inflammation regulation.

The compound features a complex structure consisting of a piperidine core substituted with a tert-butyl group and a pyrazole moiety, which is linked to an azabicyclo[3.2.1]octane framework. The structural complexity contributes to its unique biological activity, particularly in inhibiting NAAA, thus preserving endogenous palmitoylethanolamide (PEA) levels, which has anti-inflammatory effects.

Inhibition of NAAA

Research indicates that compounds similar to this compound exhibit strong inhibitory activity against NAAA. For instance, a study reported that derivatives of azabicyclic compounds showed IC50 values in the low nanomolar range, indicating potent inhibition . The inhibition mechanism is non-covalent, suggesting that the compound interacts reversibly with the enzyme.

CompoundIC50 (μM)Mechanism
ARN196890.042Non-covalent NAAA inhibitor
ARN161860.078Non-covalent NAAA inhibitor
tert-butyl derivative0.64Non-covalent NAAA inhibitor

Anti-inflammatory Effects

The inhibition of NAAA leads to increased levels of PEA, which is associated with anti-inflammatory and analgesic properties. This suggests that the compound could be beneficial in managing inflammatory conditions such as chronic pain and neuroinflammatory disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Discovery and SAR Evolution : A comprehensive study focused on the structure–activity relationship (SAR) among pyrazole azabicyclic compounds revealed that specific substitutions can significantly enhance inhibitory potency against NAAA . The findings indicated that hydrophobic interactions play a crucial role in binding affinity.
  • Pharmacokinetic Properties : Investigations into pharmacokinetics showed that certain derivatives exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can effectively reduce inflammation and pain responses, supporting their potential clinical applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 4-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}piperidine-1-carboxylate, and what protective groups are critical during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the 8-azabicyclo[3.2.1]octane core with pyrazole and piperidine moieties. The tert-butyloxycarbonyl (Boc) group is essential for protecting the piperidine nitrogen during intermediate steps. For example, di-tert-butyl dicarbonate (Boc anhydride) is used to introduce the Boc group under basic conditions (e.g., triethylamine in 1,4-dioxane/water mixtures) . Post-synthesis, acidic deprotection (e.g., HCl) removes the Boc group selectively.

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming the bicyclo[3.2.1]octane scaffold and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and pyrazole N-H stretches. For example, analogous bicyclic compounds in required 2D NMR to resolve overlapping signals in the piperidine and pyrazole regions .

Q. What safety precautions are mandatory when handling this compound in the lab?

  • Methodological Answer : Respiratory protection (N95 masks), nitrile gloves, and safety goggles are required due to potential inhalation and dermal hazards. Emergency eyewash stations and washing facilities must be accessible, as highlighted in safety protocols for structurally similar tert-butyl piperidine derivatives .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields for coupling the 8-azabicyclo[3.2.1]octane and pyrazole components?

  • Methodological Answer : Design of Experiments (DoE) can systematically vary parameters like temperature, solvent polarity, and catalyst loading. For instance, demonstrated the use of flow chemistry and statistical modeling to optimize continuous-flow reactions for structurally complex intermediates. Applying similar DoE principles could reduce side reactions (e.g., Boc-group cleavage) and improve regioselectivity in pyrazole substitution .

Q. What strategies resolve discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer : Contradictory activity data may arise from assay-specific conditions (e.g., pH, solvent effects). Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) is critical. For example, highlighted the need to correlate compound stability (via HPLC-MS) with observed bioactivity in spirocyclic piperidine derivatives, as degradation products can confound results .

Q. How can researchers probe the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity. Molecular docking studies guided by the compound’s X-ray crystallography data (if available) can predict binding modes. emphasized using triazole and pyrazole moieties as pharmacophores for targeting enzymes like kinases or GPCRs .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffers (pH 1–12) at 40–60°C, monitored via HPLC, identify degradation pathways. For example, and used stress testing (oxidative, thermal) to validate the stability of tert-butyl-protected piperidines, revealing susceptibility to acidic hydrolysis of the Boc group .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Transition metal catalysts (e.g., Pd/Cu systems) or directing groups (e.g., boronic esters) can enhance regioselectivity. demonstrated the use of iodopyrazole intermediates to direct cross-coupling reactions in tert-butyl piperidine derivatives, achieving >90% selectivity for the desired isomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.